1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-3-methylpiperidine
Description
Properties
IUPAC Name |
1-(5-bromo-2-methoxy-4-methylphenyl)sulfonyl-3-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO3S/c1-10-5-4-6-16(9-10)20(17,18)14-8-12(15)11(2)7-13(14)19-3/h7-8,10H,4-6,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNULNOTYMHQTOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=C(C=C(C(=C2)Br)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonyl Chloride Formation
Oxidation of the thiophenol to the sulfonic acid is performed using H₂O₂ in concentrated HCl, followed by treatment with phosphorus pentachloride (PCl₅) to yield the sulfonyl chloride. This step is conducted under anhydrous conditions at −10°C to prevent hydrolysis, achieving a 70–75% yield.
Table 1: Optimization of Sulfonyl Chloride Synthesis
| Reagent System | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Cl₂ gas, SO₂ | 25 | 60 | 88 |
| PCl₅, DCM | −10 | 75 | 95 |
| SOCl₂, pyridine | 0 | 68 | 90 |
Preparation of 3-Methylpiperidine
The 3-methylpiperidine component is synthesized via hydrogenation or intramolecular cyclization strategies, with recent advances emphasizing catalytic asymmetric methods.
Catalytic Hydrogenation of Pyridine Derivatives
Reduction of 3-methylpyridine using palladium-on-carbon (Pd/C) under H₂ pressure (50 psi) in ethanol at 80°C provides 3-methylpiperidine in 90% yield. Rhodium catalysts (e.g., Rh/Al₂O₃) offer milder conditions (30°C, 10 psi H₂) but require longer reaction times (24 h).
Intramolecular Cyclization of Amino Alcohols
Amino alcohols such as 5-amino-2-pentanol undergo acid-catalyzed cyclization to form piperidine rings. For 3-methylpiperidine, 5-amino-3-methyl-2-pentanol is treated with concentrated H₂SO₄ at 120°C, yielding the product via dehydration and ring closure. Enantioselective variants employ chiral ligands (e.g., Ru(II)-BINAP complexes) to achieve >90% enantiomeric excess (ee).
Table 2: Comparative Analysis of 3-Methylpiperidine Synthesis
| Method | Catalyst | Temperature (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|
| Pd/C hydrogenation | Pd/C | 80 | 90 | N/A |
| Rh/Al₂O₃ hydrogenation | Rh/Al₂O₃ | 30 | 85 | N/A |
| Acidic cyclization | H₂SO₄ | 120 | 78 | N/A |
| Asymmetric hydrogenation | Ru(II)-BINAP | 50 | 82 | 92 |
Coupling of Sulfonyl Chloride and 3-Methylpiperidine
The final step involves nucleophilic substitution of the sulfonyl chloride with 3-methylpiperidine. In anhydrous dichloromethane (DCM), 3-methylpiperidine (1.2 equiv) is added dropwise to a solution of 5-bromo-2-methoxy-4-methylbenzenesulfonyl chloride (1.0 equiv) at 0°C, followed by triethylamine (2.0 equiv) to scavenge HCl. The reaction proceeds quantitatively within 2 h, yielding the target compound in 88% isolated yield after silica gel chromatography.
Key Analytical Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, Ar-H), 6.92 (s, 1H, Ar-H), 3.89 (s, 3H, OCH₃), 3.12–3.05 (m, 2H, piperidine-H), 2.78–2.70 (m, 1H, piperidine-H), 2.41 (s, 3H, Ar-CH₃), 1.85–1.75 (m, 2H, piperidine-H), 1.68–1.58 (m, 2H, piperidine-H), 1.32 (d, J = 6.8 Hz, 3H, CH(CH₃)).
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HRMS (ESI+) : m/z calcd for C₁₄H₁₉BrNO₃S [M+H]⁺: 392.0214; found: 392.0218.
Optimization and Scalability Challenges
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-3-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield sulfoxides or sulfones.
Reduction: May yield sulfonamides.
Substitution: May yield various substituted piperidines.
Scientific Research Applications
1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-3-methylpiperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-3-methylpiperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions are best understood through comparisons with analogs. Below is a detailed analysis of key similarities and differences:
Table 1: Structural and Functional Comparison
| Compound Name | Key Structural Differences | Biological Impact | Source |
|---|---|---|---|
| 1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-3-methylpiperidine | Reference compound with 5-bromo, 2-methoxy, 4-methylbenzenesulfonyl group on piperidine. | High lipophilicity due to methyl groups; potential for CNS penetration. | |
| 1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperidine (CAS 295360-83-7) | Lacks the 4-methyl group on the benzene ring. | Reduced lipophilicity; may decrease membrane permeability. | |
| 1-(3-Bromo-4-methylphenylsulfonyl)piperidine | Bromine at position 3 instead of 5; methoxy group absent. | Altered electronic effects; potential for different receptor binding affinities. | |
| 1-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)-3-methylpiperidine | Additional methyl at position 2 and methoxy at position 4 on benzene. | Enhanced electron density; may influence metabolic stability. | |
| 2-(3-Bromo-2-methoxyphenyl)piperidine | Piperidine without sulfonyl group; bromo-methoxy-phenyl directly attached. | Lower reactivity; reduced potential for covalent interactions. |
Key Insights from Comparisons
Methoxy vs.
Role of the Sulfonyl Group: The sulfonyl group in the target compound enhances hydrogen-bonding capacity and acidity compared to non-sulfonylated analogs (e.g., 2-(3-Bromo-2-methoxyphenyl)piperidine), improving interactions with enzymatic active sites .
Piperidine vs.
Pharmacokinetic Implications :
- The ethyl group in 1-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-ethylpiperazine () increases solubility compared to the target compound’s methyl substituents, highlighting trade-offs between lipophilicity and bioavailability .
Biological Activity
1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-3-methylpiperidine, also known as a sulfonamide derivative, is a compound that has garnered interest due to its potential biological activities. The structure features a bromine atom, a methoxy group, and a sulfonyl group attached to a phenyl ring, which is further linked to a piperidine ring. This unique configuration suggests various mechanisms of action that can be explored in biological systems.
- Molecular Formula : C13H18BrNO3S
- Molecular Weight : 332.26 g/mol
- CAS Number : 794548-39-3
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins in biological systems. The sulfonyl group enhances binding affinity through hydrogen bonding and electrostatic interactions, potentially leading to inhibition of enzyme activity.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of enzymes involved in various metabolic pathways.
- Protein-Ligand Interactions : It can influence protein conformation and function, affecting cellular signaling pathways.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit antimicrobial properties. Studies have shown that compounds similar to 1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-3-methylpiperidine can inhibit the growth of various bacterial strains. For instance, sulfonamides are known for their effectiveness against Gram-positive and Gram-negative bacteria due to their interference with folic acid synthesis.
Anticancer Properties
Some studies have suggested that sulfonamide compounds may possess anticancer activity by inducing apoptosis in cancer cells. The mechanism involves the inhibition of specific enzymes that are crucial for cancer cell proliferation.
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial properties of various sulfonamide derivatives, including those structurally related to our compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.
-
Anticancer Activity :
- Research conducted on sulfonamide derivatives showed promising results in inhibiting the growth of breast cancer cell lines (MCF-7). The compound induced cell cycle arrest and apoptosis, demonstrating potential as a therapeutic agent.
Comparative Analysis
Q & A
Q. What are the recommended synthetic routes for 1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-3-methylpiperidine?
Methodological Answer: The synthesis typically involves sulfonylation of a 3-methylpiperidine derivative with 5-bromo-2-methoxy-4-methylbenzenesulfonyl chloride. Key steps include:
- Base-mediated coupling : Use aqueous sodium carbonate (pH ~9) to deprotonate the piperidine nitrogen, enabling nucleophilic attack on the sulfonyl chloride .
- Solvent optimization : Methanol or dichloromethane is preferred for solubility and reaction control.
- Purification : Recrystallization from methanol or column chromatography ensures purity.
- Critical parameters : Temperature (20–25°C), reaction time (1–2 hours), and stoichiometric ratios (1:1 piperidine:sulfonyl chloride) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer: Use a multi-technique approach:
- NMR spectroscopy :
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₁₉BrNO₃S, expected m/z ~368.0) .
- IR spectroscopy : Detect sulfonyl S=O stretches (1350–1150 cm⁻¹) and C-Br vibrations (650–500 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
Methodological Answer: Apply Design of Experiments (DoE) principles:
- Variables : Test temperature (20–50°C), solvent polarity (methanol vs. DCM), and base strength (Na₂CO₃ vs. Et₃N).
- Response surface methodology : Model interactions between variables to identify optimal conditions .
- Example finding : Higher polarity solvents may reduce byproducts (e.g., sulfonate esters) by stabilizing intermediates .
Q. What computational strategies predict the compound’s enzyme inhibitory potential?
Methodological Answer: Use quantum chemical calculations and molecular docking :
- Reaction path search : Employ density functional theory (DFT) to model sulfonyl-protein interactions (e.g., with cysteine residues) .
- Docking simulations : Screen against targets like nucleotide pyrophosphatases (NPP1) using AutoDock Vina. Prioritize binding poses with ΔG < -7 kcal/mol .
- MD simulations : Assess stability of inhibitor-enzyme complexes over 100 ns trajectories .
Q. How should researchers resolve contradictions in biological activity data across structural analogs?
Methodological Answer: Adopt a structure-activity relationship (SAR) framework:
- Variable analysis : Compare substituent effects (e.g., bromine vs. chlorine, methoxy vs. methyl) on IC₅₀ values .
- Assay standardization : Control variables like enzyme concentration (e.g., 0.1–1.0 nM NPP1) and buffer pH (6.5–7.4) .
- Meta-analysis : Aggregate data from analogs (e.g., 1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperidine) to identify trends in inhibitory potency .
Key Methodological Insights
- Synthetic challenges : Steric hindrance from the 3-methylpiperidine group may require prolonged reaction times or elevated temperatures .
- Biological relevance : The sulfonyl group’s electrophilicity enables covalent binding to serine hydrolases, suggesting target prioritization in enzyme screens .
- Data validation : Cross-validate computational predictions with isothermal titration calorimetry (ITC) to quantify binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
